

# In-Depth Technical Guide: Tiopinac (CAS Number 61220-69-7)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Tiopinac** (CAS 61220-69-7), chemically known as 2-(11-oxo-6,11-dihydrodibenzo[b,e]thiepin-3-yl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the dibenzothiepin class of compounds. Synthesized in the late 1970s, it has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in various preclinical models. Its mechanism of action is attributed to the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes. Notably, preclinical studies suggest that **Tiopinac** possesses a favorable gastrointestinal safety profile compared to other NSAIDs. This technical guide provides a comprehensive overview of the available research on **Tiopinac**, including its chemical properties, synthesis, mechanism of action, preclinical pharmacology, and detailed experimental protocols for its evaluation.

## **Chemical and Physical Properties**

**Tiopinac** is a tricyclic compound with a central thiepin ring fused to two benzene rings. The presence of a carboxylic acid group is characteristic of many NSAIDs.



Property	Value	
CAS Number	61220-69-7	
IUPAC Name	2-(11-oxo-6H-benzo[c][1]benzothiepin-3-yl)acetic acid	
Molecular Formula	C16H12O3S	
Molecular Weight	284.3 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	
Storage	Dry, dark, at 0-4°C for short term or -20°C for long term	

# **Synthesis**

While a detailed, step-by-step synthesis protocol for **Tiopinac** is not readily available in the public domain, the general approach to constructing the dibenzothiepin core involves a multistep sequence. This typically begins with the reaction of a phthalide with a thiophenol potassium salt to form a 2-(phenylthiomethyl)benzoic acid derivative. This intermediate is then cyclized using a dehydrating agent like polyphosphoric acid to yield the 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one core structure. Subsequent functional group manipulations would then lead to the final **Tiopinac** molecule.

A general synthetic workflow is depicted below:



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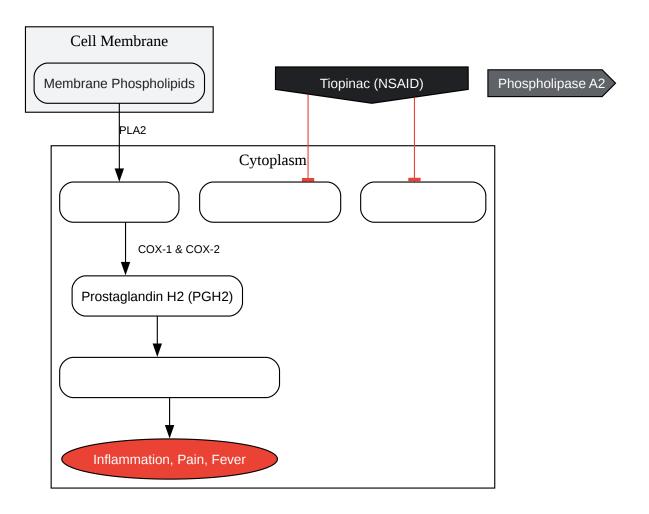
A generalized synthetic workflow for the dibenzothiepin core of **Tiopinac**.

# Mechanism of Action: Inhibition of Prostaglandin Synthesis



**Tiopinac** exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate acute and chronic inflammation.[2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. While specific IC50 values for **Tiopinac** against COX-1 and COX-2 are not publicly available, its pharmacological profile suggests it is a non-selective inhibitor.

The signaling pathway for prostaglandin synthesis and its inhibition by NSAIDs is illustrated below:



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Prostaglandin synthesis pathway and the inhibitory action of **Tiopinac**.

# **Preclinical Pharmacology**

Extensive preclinical studies have demonstrated the potent anti-inflammatory and analgesic efficacy of **Tiopinac** in various animal models.

# **Anti-inflammatory Activity**

**Tiopinac** has shown marked activity in both acute and chronic models of inflammation.

Assay	Species	Tiopinac Potency Relative to Standard
Carrageenan-Induced Paw Edema (Acute)	Rat	40 x Phenylbutazone
Cotton-Pellet-Induced Granuloma (Chronic)	Rat	0.8 x Indomethacin
Adjuvant-Induced Arthritis (Chronic)	Rat	10-15 x Naproxen

# **Analgesic Activity**

The analgesic potency of **Tiopinac** varies depending on the specific pain model.

Assay	Species	Tiopinac Potency Relative to Standard
Phenylquinone-Induced Writhing	Mouse	16 x Aspirin
Phenylquinone-Induced Writhing	Rat	10 x Aspirin
Yeast-Inflamed Paw Compression	Rat	~10 x Indomethacin
Adjuvant Arthritic-Inflamed Paw Flexion	Rat	≥1000 x Aspirin



## **Antipyretic Activity**

In a yeast-induced pyrexia model in rats, **Tiopinac** was found to be approximately 130 times more potent than aspirin.

## **Gastrointestinal Safety**

Preclinical studies in rats and dogs have suggested that **Tiopinac** may have a reduced potential for gastrointestinal irritation compared to other NSAIDs.

# **Experimental Protocols**

The following are detailed methodologies for key in vivo assays used to evaluate the pharmacological activity of **Tiopinac**.

## **Carrageenan-Induced Paw Edema in Rats**

This model is used to assess acute inflammation.

Workflow:



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Workflow for the carrageenan-induced paw edema assay.

#### Protocol:

- Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
- Acclimatization: Animals are acclimatized for at least one week with free access to food and water.
- Grouping: Animals are randomly assigned to control and treatment groups.
- Dosing: **Tiopinac**, a reference NSAID, or vehicle is administered orally (p.o.).



- Induction of Edema: 30 to 60 minutes after dosing, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.
- Measurement: Paw volume is measured immediately before carrageenan injection and at hourly intervals for up to 5 hours using a plethysmometer.
- Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema by the drug is calculated relative to the vehicle control group.

### **Cotton-Pellet-Induced Granuloma in Rats**

This model is used to evaluate the effects on the proliferative phase of chronic inflammation.

#### Protocol:

- Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
- Pellet Implantation: Under light anesthesia, sterile cotton pellets (10  $\pm$  1 mg) are implanted subcutaneously in the ventral region.
- Dosing: Tiopinac, a reference drug, or vehicle is administered orally daily for 7 consecutive days, starting on the day of pellet implantation.
- Pellet Removal: On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.
- Measurement: The wet and dry weights of the granulomas are determined. The dry weight is measured after drying the pellets at 60°C until a constant weight is achieved.
- Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial
  weight of the cotton pellet. The percentage inhibition of granuloma formation is calculated by
  comparing the mean net dry weight of the treated groups with the control group.

# **Adjuvant-Induced Arthritis in Rats**

This is a model of chronic, immune-mediated inflammatory disease.

Protocol:



- Animals: Male Lewis or Sprague-Dawley rats (180-220 g) are used.
- Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the footpad of the right hind paw.
- Dosing: Dosing with Tiopinac, a reference drug, or vehicle can be initiated either prophylactically (from the day of adjuvant injection) or therapeutically (after the onset of arthritis, typically around day 10-12). Dosing is continued for a specified period (e.g., 18 days).
- Assessment of Arthritis: The severity of arthritis is assessed by measuring the volume of both
  the injected and non-injected paws at regular intervals. Clinical scoring based on erythema,
  swelling, and joint deformity can also be performed.
- Data Analysis: The change in paw volume and the arthritis score are used to evaluate the
  efficacy of the treatment compared to the control group.

## **Pharmacokinetics and Metabolism**

Detailed pharmacokinetic and metabolism data for **Tiopinac** in various species, including humans, are not extensively reported in publicly available literature. General principles of NSAID pharmacokinetics suggest that **Tiopinac**, as a carboxylic acid derivative, would be well-absorbed orally, highly bound to plasma proteins, and undergo hepatic metabolism prior to renal excretion. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

## Conclusion

**Tiopinac** is a potent non-steroidal anti-inflammatory drug with a compelling preclinical profile. Its significant anti-inflammatory and analgesic activities, coupled with a potentially favorable gastrointestinal safety profile, make it an interesting compound for further investigation. This technical guide summarizes the key findings to date and provides detailed experimental protocols to facilitate future research into the therapeutic potential of **Tiopinac**. The lack of publicly available data on its specific COX-1/COX-2 inhibitory potency and its comprehensive pharmacokinetic profile highlights areas for future research that would be critical for its potential clinical development.



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## References

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